1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one is a compound that features a thiophene ring, a piperidine ring, and a prop-2-en-1-one moiety. Thiophene is a five-membered heterocyclic compound containing sulfur, known for its aromatic properties and significant role in medicinal chemistry . Piperidine is a six-membered ring containing nitrogen, commonly found in many pharmaceuticals . The combination of these rings in this compound makes it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one typically involves the condensation of thiophene-2-carboxylic acid with piperidine, followed by the addition of a prop-2-en-1-one moiety . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The thiophene ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The piperidine ring may enhance the compound’s binding affinity and selectivity for certain targets . Overall, the compound’s effects are mediated through its ability to modulate biological pathways and processes .
Comparison with Similar Compounds
1-[4-(Thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring and exhibit similar aromatic properties and biological activities.
Piperidine derivatives: Compounds containing the piperidine ring are known for their pharmacological properties and are used in various therapeutic applications.
Chalcones: These compounds contain a prop-2-en-1-one moiety and are studied for their diverse biological activities.
The uniqueness of this compound lies in its combination of these structural features, which may confer distinct properties and applications .
Properties
IUPAC Name |
1-[4-(thiophene-2-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-2-12(15)14-7-5-10(6-8-14)13(16)11-4-3-9-17-11/h2-4,9-10H,1,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAQNFUTKRJOFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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